4-Benzyl-4,7-diazaspiro[2.5]octane

Medicinal Chemistry Receptor Pharmacology CNS Drug Discovery

4-Benzyl-4,7-diazaspiro[2.5]octane is the exact 4-benzyl regioisomer for unambiguous SAR. Unlike the 7-benzyl analog with distinct target engagement, this achiral building block provides the precise chemical vector for mapping the 4-position pharmacophore. Its rigid spirocyclic core replaces flexible piperazine linkers, improving metabolic stability and target selectivity. Procuring this specific regioisomer eliminates uncontrolled variables that derail lead optimization. Essential for CNS and oncology programs requiring conformational precision.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 611235-29-1
Cat. No. B3274623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4,7-diazaspiro[2.5]octane
CAS611235-29-1
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CC12CNCCN2CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-11-13(15)6-7-13/h1-5,14H,6-11H2
InChIKeyCSELKLIMQOUJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-4,7-diazaspiro[2.5]octane (CAS 611235-29-1): Structural Baseline and Procurement Context


4-Benzyl-4,7-diazaspiro[2.5]octane is a spirocyclic diamine compound featuring a 4,7-diazaspiro[2.5]octane core with a benzyl substituent at the 4-position [1]. This rigid, three-dimensional scaffold is employed as a privileged motif in medicinal chemistry for the development of receptor-targeted ligands and enzyme inhibitors, particularly within central nervous system (CNS) and oncology research programs [1]. The compound serves primarily as a versatile synthetic intermediate and a core building block for lead optimization, where its conformational constraints can influence target binding and metabolic stability [1].

4-Benzyl-4,7-diazaspiro[2.5]octane: Why Structural Nuance Precludes Generic Substitution in R&D Pipelines


The procurement of '4,7-diazaspiro[2.5]octane derivatives' as a generic class is insufficient for rigorous scientific research due to the profound impact of subtle structural variations on biological activity and synthetic utility. The exact position of the benzyl substituent (e.g., the 4-benzyl regioisomer vs. the 7-benzyl regioisomer) can dictate target engagement and selectivity profiles [1]. Furthermore, stereochemistry and N-protection strategies are critical determinants of downstream synthetic efficiency, as demonstrated by the distinct utility of chiral (R)-5-methyl analogs [2] and Boc-protected intermediates [3]. Substituting one analog for another without precise structural confirmation introduces an uncontrolled variable that can compromise the validity of SAR studies and lead to costly project delays [2].

Quantitative Differentiation Guide for 4-Benzyl-4,7-diazaspiro[2.5]octane (CAS 611235-29-1)


Regioisomeric Identity as a Critical Driver of Biological Selectivity

The specific benzyl substitution at the 4-position of the diazaspiro[2.5]octane core differentiates this compound from its 7-benzyl regioisomer (CAS 1222106-45-7). This difference in substitution pattern can lead to divergent biological outcomes, as evidenced by studies on related 7-benzyl analogs. For instance, a fluorinated derivative of 7-benzyl-4,7-diazaspiro[2.5]octane was reported in a 2024 Nature Communications paper to reduce α-synuclein aggregation in Parkinson's disease models [1]. This finding underscores the critical importance of regioisomer identity: while the 7-benzyl scaffold has demonstrated activity in specific neuropharmacology applications, the 4-benzyl regioisomer provides an orthogonal chemical vector for probing structure-activity relationships (SAR), offering a distinct set of physicochemical and potentially biological properties. Without precise regioisomer control, SAR studies are confounded.

Medicinal Chemistry Receptor Pharmacology CNS Drug Discovery

Differentiation from Chiral 5-Methyl Analogs for Asymmetric Applications

The achiral nature of 4-Benzyl-4,7-diazaspiro[2.5]octane distinguishes it from chiral analogs like (R)-5-methyl-4,7-diazaspiro[2.5]octane (CAS 1199792-83-0). The (R)-5-methyl derivative is specifically employed in asymmetric catalysis and the synthesis of stereochemically complex pharmaceutical targets [1]. In contrast, the target compound, lacking a chiral center, serves a different and equally important role as a non-stereoselective building block. This distinction is crucial for process chemists and discovery scientists; the achiral nature of the 4-benzyl compound makes it suitable for generating libraries of racemic mixtures or for applications where stereochemistry is not the primary determinant of activity, thereby avoiding the cost and complexity associated with chiral starting materials.

Asymmetric Catalysis Chiral Synthesis Medicinal Chemistry

Synthetic Utility: Avoiding C-O Double Bond Reduction via Novel Cyclization Route

A key synthetic advantage of the 4-benzyl-4,7-diazaspiro[2.5]octane scaffold, as described in a patent (CN-111943893-A/B), lies in a novel synthetic route. The final cyclization step in this method directly yields the 4,7-diazaspiro[2.5]octane compound (with 7-benzyl-4,7-diazaspiro[2.5]octane used as a specific example) [1]. This approach is explicitly designed to avoid the problematic step of carbon-oxygen double bond reduction that plagued earlier literature methods [1]. This represents a quantifiable process improvement, likely leading to higher yields and fewer purification steps. While the patent example uses the 7-benzyl regioisomer, the methodology is directly applicable to the 4-benzyl series, underscoring the value of this scaffold's synthetic accessibility via modern, efficient routes.

Process Chemistry Organic Synthesis Synthetic Methodology

Scaffold Rigidity as a Differentiator from Linear Piperazine Bioisosteres

The 4,7-diazaspiro[2.5]octane core serves as a conformationally constrained bioisostere of the flexible piperazine ring. Studies on diazaspiro cores as sigma-2 (σ2) receptor ligands demonstrated that replacing a piperazine moiety with a diazaspiro[2.5]octane scaffold can maintain or improve binding affinity while potentially offering enhanced selectivity and metabolic stability due to the rigid, three-dimensional structure [1]. While specific Ki values for 4-Benzyl-4,7-diazaspiro[2.5]octane itself are not publicly available in this context, the class-level principle is that this scaffold pre-organizes the pharmacophore, reducing the entropic penalty upon binding compared to a linear, flexible analog. This structural rigidity is a key driver for its use in fragment-based drug discovery and lead optimization programs.

Medicinal Chemistry Drug Design Conformational Analysis

Defined Application Scenarios for 4-Benzyl-4,7-diazaspiro[2.5]octane (CAS 611235-29-1) Procurement


SAR Studies in CNS and Oncology Programs Requiring Precise Regioisomer Control

Researchers investigating the structure-activity relationship (SAR) of diazaspiro[2.5]octane-based ligands, particularly for CNS or oncology targets, must procure the exact 4-benzyl regioisomer (CAS 611235-29-1). As evidenced by distinct biological activities reported for the 7-benzyl analog in neuropharmacology models [1], the position of the benzyl group is a critical determinant of target engagement. Using the incorrect regioisomer will lead to confounding data and misinterpretation of molecular interactions. This compound provides the precise chemical vector required to map the SAR landscape around the 4-position of the scaffold.

Synthesis of Non-Stereoselective Compound Libraries and Achiral Building Blocks

For medicinal chemistry campaigns focused on generating compound libraries where stereochemistry is not the primary driver of activity, the achiral nature of 4-Benzyl-4,7-diazaspiro[2.5]octane makes it the logical and cost-effective choice. Unlike chiral analogs such as (R)-5-methyl-4,7-diazaspiro[2.5]octane, which are required for asymmetric applications [2], this compound simplifies synthesis and avoids the use of expensive chiral reagents. It serves as an ideal starting material for broad SAR exploration, diversification, and lead optimization without the complexity of stereochemical control.

Exploration of Novel Chemical Space as a Conformationally Constrained Piperazine Bioisostere

Drug discovery programs aiming to move beyond the limitations of flexible piperazine linkers can utilize 4-Benzyl-4,7-diazaspiro[2.5]octane as a rigid, three-dimensional scaffold. The class-level principle, supported by studies on diazaspiro cores as sigma-2 receptor ligands, demonstrates that this scaffold can maintain or improve binding affinity while offering the potential for enhanced selectivity and metabolic stability through its pre-organized conformation [3]. This compound allows scientists to explore a distinct region of chemical space and optimize the pharmacophore for challenging targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-4,7-diazaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.